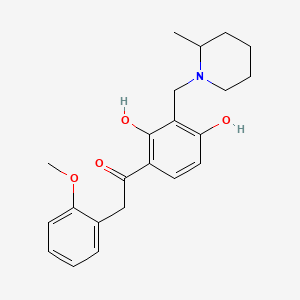
1-(2,4-Dihydroxy-3-((2-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxy-3-((2-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C22H27NO4 and its molecular weight is 369.461. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,4-Dihydroxy-3-((2-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone, also known by its CAS number 1021205-97-9, is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that may contribute to various biological activities, particularly in antimicrobial and anticancer research. Its molecular formula is C22H27NO4 with a molecular weight of approximately 369.5 g/mol .
Chemical Structure and Properties
The chemical structure of this compound includes multiple functional groups that are likely responsible for its biological activity. The presence of hydroxyl groups and a methoxy group suggests potential for hydrogen bonding and hydrophobic interactions, which can influence its binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H27NO4 |
| Molecular Weight | 369.5 g/mol |
| CAS Number | 1021205-97-9 |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. For instance, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results .
Anticancer Activity
In addition to antimicrobial effects, this compound has been evaluated for its anticancer properties. Preliminary studies suggest it may inhibit the proliferation of various cancer cell lines. For example, a related study found that structurally similar compounds exhibited potent antitumor activities against human tumor cells, including those from pancreatic and colorectal origins . The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine moiety could enhance cytotoxicity.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through the following pathways:
- Inhibition of key enzymes involved in cell division and proliferation.
- Interference with DNA replication or repair mechanisms in cancer cells.
- Disruption of bacterial cell wall synthesis , leading to cell lysis in microbial pathogens.
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity using the disk diffusion method against Candida albicans, Staphylococcus aureus, and Escherichia coli. The compound showed significant inhibitory zones compared to control groups .
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound inhibited cell growth in various cancer cell lines at micromolar concentrations. The IC50 values for different cell lines were recorded, indicating a dose-dependent response .
Propriétés
IUPAC Name |
1-[2,4-dihydroxy-3-[(2-methylpiperidin-1-yl)methyl]phenyl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-15-7-5-6-12-23(15)14-18-19(24)11-10-17(22(18)26)20(25)13-16-8-3-4-9-21(16)27-2/h3-4,8-11,15,24,26H,5-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTNWOQZCAMSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














